molecular formula C39H50Cl2P2Ru+2 B12320261 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride

3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride

Cat. No.: B12320261
M. Wt: 752.7 g/mol
InChI Key: NPDUMDVEYOQJRY-UHFFFAOYSA-L
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Description

3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride is a ruthenium-based metathesis catalyst. It is known for its high selectivity and improved resistance to air, moisture, and heat. This compound is widely used in various chemical reactions, particularly in metathesis reactions, which are essential in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride typically involves the reaction of 3-phenyl-1H-inden-1-ylidene with bis(i-butylphoban)ruthenium(II) dichloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The exact reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired outcome .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The production process is optimized to ensure consistency and high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride undergoes various types of reactions, including:

Common Reagents and Conditions

The common reagents used in reactions involving this compound include alkenes, alkynes, and other organic substrates. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the catalyst. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. In metathesis reactions, the products are typically cyclic alkenes, dienes, and other complex organic molecules .

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride involves the coordination of the ruthenium center with the substrates, facilitating the metathesis reaction. The compound acts as a catalyst by lowering the activation energy of the reaction, allowing it to proceed under milder conditions. The molecular targets and pathways involved include the formation of metallacyclobutane intermediates, which are crucial for the metathesis process .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride is unique due to its high selectivity and improved resistance to air, moisture, and heat. These properties make it a valuable catalyst in various chemical reactions, particularly in metathesis reactions .

Properties

Molecular Formula

C39H50Cl2P2Ru+2

Molecular Weight

752.7 g/mol

IUPAC Name

[4,16-bis(2-methylpropyl)-14-phenyl-4,16-diphosphoniaoctacyclo[15.3.3.35,9.112,15.01,16.02,13.03,10.04,9]heptacosa-2(13),3(10),11,14-tetraen-24-ylidene]-dichlororuthenium

InChI

InChI=1S/C39H50P2.2ClH.Ru/c1-26(2)24-40-30-14-10-20-39(40,21-11-15-30)36-35-29(23-33(40)34(35)28-12-6-5-7-13-28)22-32-37(36)41(25-27(3)4)31-16-8-18-38(32,41)19-9-17-31;;;/h5-7,12-13,22,26-27,30-31H,8-11,14-21,24-25H2,1-4H3;2*1H;/q+2;;;+2/p-2

InChI Key

NPDUMDVEYOQJRY-UHFFFAOYSA-L

Canonical SMILES

CC(C)C[P+]12C3CCCC1(CCC3)C4=C2C5=C6C(=C4)C(=[Ru](Cl)Cl)C(=C6C7=CC=CC=C7)[P+]8(C59CCCC8CCC9)CC(C)C

Origin of Product

United States

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